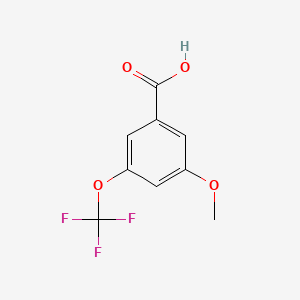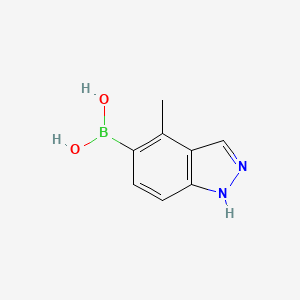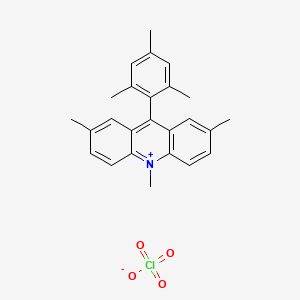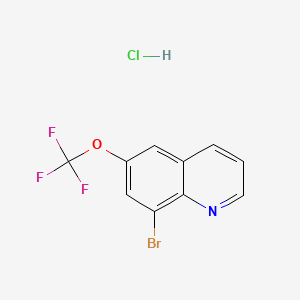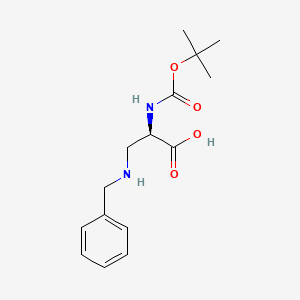
Boc-beta-N-benzylamino-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-beta-N-benzylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-benzylamino-D-alanine, is a derivative of the amino acid alanine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The presence of the benzyl group further enhances its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-N-benzylamino-D-Ala typically involves the protection of the amino group of D-alanine with a Boc group. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is then introduced through a reductive amination reaction using benzylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers also facilitates the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protective group under acidic conditions, yielding beta-N-benzylamino-D-Ala.
Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Beta-N-benzylamino-D-Ala.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-beta-N-benzylamino-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-beta-N-benzylamino-D-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The benzyl group provides additional stability and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Boc-beta-N-benzylamino-L-Ala: Similar in structure but with the L-isomer of alanine.
Boc-beta-N-methylamino-D-Ala: Contains a methyl group instead of a benzyl group.
Cbz-beta-N-benzylamino-D-Ala: Uses a carbobenzoxy (Cbz) protective group instead of Boc.
Uniqueness: Boc-beta-N-benzylamino-D-Ala is unique due to its combination of the Boc protective group and the benzyl group, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.
Properties
IUPAC Name |
(2R)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
